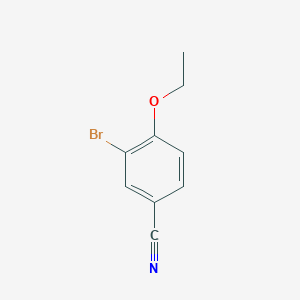

3-Bromo-4-ethoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-ethoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVUENZMXWGMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Signature of 3-Bromo-4-ethoxybenzonitrile: A Predictive and Methodological Guide

Executive Summary

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel compounds is paramount. 3-Bromo-4-ethoxybenzonitrile, a substituted aromatic nitrile, presents a unique combination of functional groups whose electronic interactions dictate its chemical reactivity and biological activity. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of this molecule. In the absence of a consolidated, publicly available experimental dataset for this specific compound, this document leverages established spectroscopic principles and data from closely related structural analogues to construct a robust, predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures. Furthermore, it outlines standardized, self-validating protocols for acquiring this data, offering a framework for researchers to confirm these predictions experimentally.

Molecular Structure and Foundational Spectroscopic Principles

The structure of this compound incorporates three key substituents on a benzene ring: a bromine atom, an ethoxy group (-OCH₂CH₃), and a nitrile group (-C≡N). The interplay of their electronic effects is fundamental to interpreting the molecule's spectra.

-

Ethoxy Group (-OCH₂CH₃): An activating, ortho-, para- directing group due to the lone pairs on the oxygen atom, which donate electron density to the ring through resonance (+R effect). It also exerts a deactivating inductive effect (-I effect) due to oxygen's electronegativity.

-

Bromine Atom (-Br): A deactivating, ortho-, para- directing group. It withdraws electron density inductively (-I effect) but donates weakly through resonance (+R effect).

-

Nitrile Group (-C≡N): A strongly deactivating, meta- directing group due to both its powerful inductive withdrawal (-I effect) and resonance withdrawal (-R effect).

These competing effects create a distinct electronic environment for each proton and carbon atom in the aromatic ring, which is directly reflected in the predicted NMR chemical shifts.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predictions below are based on established substituent effects and data from analogous compounds such as 4-methoxybenzonitrile and other substituted aromatics.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region and two signals in the aliphatic region, corresponding to the ethoxy group.

-

Aromatic Protons: The proton H-5, situated between the electron-donating ethoxy group and the electron-withdrawing nitrile group, is expected to be the most shielded, appearing furthest upfield. The proton H-2, adjacent to the nitrile and bromine, will likely be the most deshielded.

-

Ethoxy Protons: The ethoxy group will present a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 7.75 | Doublet (d) | ~ 2.0 | H-2 | ortho to -CN and meta to -Br and -OEt; highly deshielded. |

| ~ 7.60 | Doublet of Doublets (dd) | ~ 8.5, 2.0 | H-6 | ortho to H-5, meta to -CN and -Br. |

| ~ 7.00 | Doublet (d) | ~ 8.5 | H-5 | ortho to -OEt and H-6; most shielded aromatic proton. |

| ~ 4.15 | Quartet (q) | ~ 7.0 | -OCH₂- | Methylene protons deshielded by the adjacent oxygen atom. |

| ~ 1.48 | Triplet (t) | ~ 7.0 | -CH₃ | Terminal methyl group, shielded. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160.0 | C-4 | Aromatic carbon attached to the highly electronegative oxygen atom. |

| ~ 135.5 | C-6 | Deshielded by proximity to the nitrile group. |

| ~ 135.0 | C-2 | Deshielded by proximity to the nitrile and bromo groups. |

| ~ 117.5 | C≡N | Characteristic chemical shift for a nitrile carbon.[1] |

| ~ 115.0 | C-5 | Shielded by the electron-donating ethoxy group. |

| ~ 113.0 | C-3 | Aromatic carbon attached to bromine. |

| ~ 105.0 | C-1 | Quaternary carbon attached to the nitrile group. |

| ~ 65.0 | -OCH₂- | Methylene carbon attached to oxygen. |

| ~ 14.5 | -CH₃ | Aliphatic methyl carbon. |

Standard Protocol for NMR Sample Preparation and Analysis

A self-validating protocol ensures reproducibility and data integrity.

Caption: Standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum is predicted to be dominated by a strong, sharp absorption from the nitrile group and characteristic absorptions for the aromatic ether.

Table 3: Predicted Major IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale & Reference |

| ~ 3100-3000 | C-H Stretch | Aromatic | Typical for sp² C-H bonds. |

| ~ 2980-2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) | Typical for sp³ C-H bonds. |

| ~ 2230 | C≡N Stretch | Aromatic Nitrile | A strong, sharp, and highly diagnostic peak for conjugated nitriles.[2] |

| ~ 1600, 1500 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~ 1250 | C-O Stretch | Aryl-Alkyl Ether (Asymmetric) | Strong absorption typical for the Ar-O-C bond. |

| ~ 1040 | C-O Stretch | Aryl-Alkyl Ether (Symmetric) | Moderate absorption for the Ar-O-C bond. |

| ~ 600-500 | C-Br Stretch | Aryl Bromide | Found in the fingerprint region. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which is crucial for confirming the molecular formula and connectivity.

Predicted Mass Spectrum

The most telling feature of the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).

-

Molecular Ion (M⁺): A pair of peaks of almost equal intensity will be observed for the molecular ion.

-

M⁺ peak: at m/z corresponding to the molecule with ⁷⁹Br.

-

M+2 peak: at m/z corresponding to the molecule with ⁸¹Br.

-

-

Fragmentation: The molecule is expected to fragment in a predictable manner, primarily through the loss of the ethoxy group or its components.

Caption: Predicted primary fragmentation pathway for this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 3-Bromo-4-methoxybenzonitrile suggest that it should be handled with care.

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

-

SIELC Technologies. (2018, May 17). Separation of 3-Bromo-4-hydroxybenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved from [Link]

-

NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Navigating the Physicochemical Landscape of 3-Bromo-4-ethoxybenzonitrile: A Technical Guide for Drug Development Professionals

Abstract

3-Bromo-4-ethoxybenzonitrile is a halogenated aromatic nitrile that presents as a key structural motif in the development of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom and an ethoxy group on a benzonitrile scaffold, imparts specific physicochemical properties that are critical to its handling, formulation, and ultimate biological activity. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the progression of molecules containing this important chemical entity.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The benzonitrile moiety is a prevalent feature in numerous approved drugs and clinical candidates, valued for its ability to engage in key binding interactions within biological targets and its favorable metabolic profile. The introduction of a bromine atom and an ethoxy group at the 3- and 4-positions, respectively, fine-tunes the electronic and steric properties of the molecule. The bromine atom can act as a bioisostere for other groups, enhance binding affinity through halogen bonding, and provide a handle for further synthetic elaboration. The ethoxy group, in comparison to the more common methoxy analogue, can subtly modulate lipophilicity and metabolic stability.

Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug discovery and development. Solubility directly impacts bioavailability and the feasibility of formulation, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could lead to loss of potency or the formation of undesirable impurities. This guide will systematically explore these critical attributes.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties based on the well-characterized analogue, 3-Bromo-4-methoxybenzonitrile, and fundamental chemical principles.

| Property | Inferred Value for this compound | Rationale for Inference |

| Molecular Formula | C₉H₈BrNO | Based on chemical structure |

| Molecular Weight | 226.07 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Similar to analogous benzonitrile derivatives[1] |

| Melting Point | Expected to be slightly lower than 122-124 °C | The additional methylene group in the ethoxy chain may slightly disrupt crystal lattice packing compared to the methoxy analogue (m.p. 122-124 °C)[2] |

| LogP (o/w) | Estimated to be in the range of 2.5 - 3.0 | The ethoxy group increases lipophilicity compared to a methoxy group. |

| pKa | Not applicable (neutral compound) | The molecule lacks readily ionizable functional groups. |

Solubility Profile: A Critical Parameter for Formulation

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and bioavailability. Based on its structure, this compound is anticipated to be a poorly water-soluble compound.

Aqueous Solubility

The aqueous solubility of this compound is expected to be low due to its predominantly nonpolar aromatic structure.

Organic Solvent Solubility

Based on data for the analogous 3-Bromo-4-methoxybenzonitrile, which is soluble in methanol, it is predicted that this compound will exhibit good solubility in a range of common organic solvents.[2] This is a critical consideration for synthesis, purification, and the development of analytical methods.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can effectively solvate the polar nitrile group and the aromatic ring. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to High | Good solvation of the aromatic system. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Effective at dissolving nonpolar to moderately polar organic compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl group can interact with the nitrile, but the overall nonpolar character of the solvent is a good match. |

| Nonpolar | Toluene, Hexanes | Low to Moderate | The polarity of the nitrile group will limit solubility in highly nonpolar solvents. |

Experimental Protocol for Solubility Assessment

A robust understanding of solubility requires empirical determination. The following is a standardized, step-by-step protocol for assessing the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable UV detector

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC-UV method.

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor and a standard curve.

-

Self-Validating System: The use of a validated, specific, and stability-indicating HPLC method is crucial for the trustworthiness of the results. The method should be able to separate the parent compound from any potential degradants.

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

-

Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Apply Stress Conditions (in separate experiments):

-

Acidic: Add HCl to the stock solution to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

-

Basic: Add NaOH to the stock solution to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

-

Oxidative: Add H₂O₂ to the stock solution to a final concentration of 3%. Keep at room temperature for 24 hours.

-

Thermal: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours.

-

Photolytic: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2) for a defined period.

-

-

Neutralize (for acidic and basic samples): Adjust the pH to approximately 7 before analysis.

-

Analyze: Analyze all stressed samples, along with a control sample (unstressed), by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

Handling and Storage Recommendations

Based on the inferred stability profile, the following handling and storage procedures are recommended to ensure the integrity of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability profile can be established through the application of fundamental chemical principles and by drawing comparisons with closely related analogues. This technical guide provides a framework for researchers to make informed decisions regarding the handling, formulation, and analytical development of this important building block in medicinal chemistry. The provided experimental protocols offer a starting point for the systematic characterization of this compound, ensuring its effective and reliable use in the pursuit of novel therapeutics.

References

Sources

Methodological & Application

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 3-Bromo-4-ethoxybenzonitrile

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient pathway for the formation of crucial carbon-nitrogen (C-N) bonds.[1][2] This reaction is of paramount importance in the pharmaceutical and materials science industries, where aryl amine structures are ubiquitous in bioactive molecules and functional materials.[2][3][4] This application note provides a detailed, experience-driven protocol for the palladium-catalyzed cross-coupling of 3-Bromo-4-ethoxybenzonitrile with a representative primary amine. We will delve into the mechanistic underpinnings of the catalytic cycle, justify the selection of reagents, and present a step-by-step guide from reaction setup to product purification, including a comprehensive troubleshooting section.

Introduction: The Significance of C-N Bond Formation

The construction of C(sp²)-N bonds is a fundamental transformation in organic chemistry.[5] Traditional methods for synthesizing aryl amines, such as nucleophilic aromatic substitution or reductive amination, often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[1] The advent of the Buchwald-Hartwig amination revolutionized this field by offering a mild, general, and highly efficient palladium-catalyzed method.[1][6] The reaction's robustness allows for the coupling of a wide array of aryl halides and pseudohalides with various nitrogen-based nucleophiles, making it an indispensable tool for drug development professionals.[7][8]

The target substrate, this compound, is a valuable building block in medicinal chemistry. The presence of the nitrile and ethoxy groups requires a carefully selected catalyst system that can achieve high yields without unwanted side reactions.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination operates via a catalytic cycle involving a palladium(0) species.[9][10] The generally accepted mechanism proceeds through three key elementary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[6][10] This is often the rate-determining step.

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[9]

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][6][9]

The efficiency of this cycle is critically dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands are essential as they promote both the oxidative addition and the final reductive elimination steps, while preventing catalyst decomposition.[6][12][13]

Experimental Protocol

This protocol describes the coupling of this compound with morpholine as a representative secondary amine.

Materials and Equipment

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| This compound | ≥98% | Sigma-Aldrich | 134314-11-1 | Aryl Halide |

| Morpholine | ≥99% | Sigma-Aldrich | 110-91-8 | Amine Nucleophile |

| Pd₂(dba)₃ | Catalyst Grade | Sigma-Aldrich | 51364-51-3 | Palladium Precatalyst |

| XPhos | ≥98% | Sigma-Aldrich | 564483-18-7 | Phosphine Ligand |

| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich | 865-48-5 | Base |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 | Solvent |

| Schlenk Flask (50 mL) | - | - | - | For inert atmosphere |

| Magnetic Stirrer/Hotplate | - | - | - | - |

| Argon or Nitrogen Gas Supply | High Purity | - | - | For inert atmosphere |

| Standard Glassware | - | - | - | Funnels, beakers, etc. |

| TLC Plates (Silica gel 60 F₂₅₄) | - | - | - | For reaction monitoring |

| Silica Gel for Column Chromatography | 230-400 mesh | - | - | For purification |

Catalyst System Selection: The "Why"

-

Palladium Source (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common, air-stable Pd(0) precatalyst. It readily dissociates in solution to provide the active monoligated Pd(0) species required for oxidative addition.[14] Using a Pd(II) source like Pd(OAc)₂ would require an initial reduction step in the catalytic cycle.[9][10][11]

-

Ligand (XPhos): XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky, electron-rich dialkylbiaryl phosphine ligand.[12] Its steric bulk facilitates the reductive elimination step, which is often the turnover-limiting step, while its electron-donating nature promotes the initial oxidative addition.[6][13] This class of ligands has proven highly effective for coupling a wide range of substrates, including electron-neutral or slightly electron-rich aryl bromides.[12][13]

-

Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base. Its role is to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[10] While weaker bases like K₂CO₃ or Cs₂CO₃ can be used, NaOtBu often allows for lower reaction temperatures and shorter reaction times.[9][15][16]

-

Solvent (Toluene): Anhydrous toluene is a standard solvent for Buchwald-Hartwig reactions.[15] It is relatively non-polar and has a suitable boiling point for heating the reaction. It's crucial to use an anhydrous solvent to prevent quenching of the strong base and potential side reactions.

Step-by-Step Procedure

Reaction Setup (under inert atmosphere - Argon or Nitrogen):

-

To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.16 mmol, 1.0 equiv).

-

Add sodium tert-butoxide (NaOtBu) (560 mg, 5.82 mmol, 1.4 equiv).

-

In a separate vial, weigh Pd₂(dba)₃ (38 mg, 0.0416 mmol, 1 mol %) and XPhos (40 mg, 0.0832 mmol, 2 mol %) and add them to the Schlenk flask.

-

Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

Reaction Execution:

-

Through the septum, add anhydrous toluene (20 mL) via a dry syringe.

-

Add morpholine (0.44 mL, 5.00 mmol, 1.2 equiv) via a dry syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting aryl bromide is consumed. (Eluent: 30% Ethyl Acetate in Hexanes).

Work-up and Purification:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure product, 4-ethoxy-3-(morpholin-4-yl)benzonitrile.

Data and Expected Results

The following table summarizes the stoichiometry and expected outcome for the described protocol.

| Component | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. | Expected Yield | Purity (¹H NMR) |

| This compound | 240.08 | 1.00 g | 4.16 | 1.0 | \multirow{5}{}{85-95%} | \multirow{5}{}{>98%} |

| Morpholine | 87.12 | 0.44 mL | 5.00 | 1.2 | ||

| Pd₂(dba)₃ | 915.72 | 38 mg | 0.0416 | 0.01 | ||

| XPhos | 476.66 | 40 mg | 0.0832 | 0.02 | ||

| NaOtBu | 96.10 | 560 mg | 5.82 | 1.4 |

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd source or ligand oxidized).2. Insufficiently inert atmosphere (O₂ present).3. Wet solvent or reagents. | 1. Use a fresh bottle of ligand/catalyst or use a pre-catalyst.2. Ensure proper Schlenk technique; perform more evacuate/backfill cycles.3. Use freshly distilled or newly opened anhydrous solvent. Dry reagents if necessary. |

| Formation of Dehalogenated Byproduct | 1. Beta-hydride elimination side reaction.2. Reaction temperature too high or prolonged reaction time. | 1. This is a known side reaction.[1] Ensure the ligand-to-palladium ratio is appropriate.2. Lower the reaction temperature (e.g., to 80-90 °C) and monitor closely to stop the reaction upon completion. |

| Difficult Purification | 1. Residual palladium catalyst.2. Phosphine oxide byproducts. | 1. Filter the crude reaction mixture through a short plug of Celite or silica before concentration.[14]2. Phosphine oxides can sometimes be removed by trituration or careful column chromatography. |

Safety Precautions

-

Palladium Catalysts: Palladium compounds can be toxic and are pyrophoric under certain conditions, especially finely divided palladium on carbon.[17] Handle in a well-ventilated fume hood. Avoid creating dust.[17][18][19] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[17][19]

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere. Avoid inhalation and contact with skin and eyes.

-

Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. It can cause severe skin and eye burns. Handle in a glovebox or under a stream of inert gas. Keep away from water and acids.

-

Solvents: Toluene is a flammable liquid with associated health risks. Use only in a well-ventilated fume hood and keep away from ignition sources.[20]

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.

References

-

Buchwald–Hartwig amination. In: Wikipedia. Accessed February 4, 2026. [Link]

-

Buchwald-Hartwig Amination Reaction. OpenChemHub. YouTube. Accessed February 4, 2026. [Link]

-

Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. Accessed February 4, 2026. [Link]

-

Ligand design for cross-couplings: phosphines. OpenChemHub. YouTube. Accessed February 4, 2026. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! The Organic Chemistry Tutor. YouTube. Accessed February 4, 2026. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed February 4, 2026. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed February 4, 2026. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. Accessed February 4, 2026. [Link]

-

BH amination side products and purification. Reddit. Accessed February 4, 2026. [Link]

-

What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry. Accessed February 4, 2026. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Accessed February 4, 2026. [Link]

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Accessed February 4, 2026. [Link]

-

Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange. Accessed February 4, 2026. [Link]

-

Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. PMC - NIH. Accessed February 4, 2026. [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Accessed February 4, 2026. [Link]

-

Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry. Accessed February 4, 2026. [Link]

-

Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Accessed February 4, 2026. [Link]

-

Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. Accessed February 4, 2026. [Link]

-

SAFETY DATA SHEET - PALLADIUM. Implats. Accessed February 4, 2026. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 13. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]

- 16. uwindsor.ca [uwindsor.ca]

- 17. honrel.com [honrel.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. implats.co.za [implats.co.za]

- 20. fishersci.com [fishersci.com]

Step-by-step guide to the purification of 3-Bromo-4-ethoxybenzonitrile

Technical Application Note: High-Purity Isolation of 3-Bromo-4-ethoxybenzonitrile

Introduction & Chemical Context

This compound is a critical pharmacophore used in the synthesis of tyrosine kinase inhibitors, PDE4 inhibitors, and other bioactive small molecules. Its structural integrity—specifically the regiochemistry of the bromine and ethoxy substituents—is paramount for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

In industrial and research settings, this intermediate is typically synthesized via the alkylation of 3-bromo-4-hydroxybenzonitrile or the bromination of 4-ethoxybenzonitrile. Both routes introduce specific impurity profiles that standard "flash and dash" chromatography often fails to resolve efficiently.

Target Physicochemical Profile:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: ~115–125 °C (Analogous to methoxy variant).[1]

-

Solubility: High in DCM, EtOAc, THF; Moderate in Ethanol (hot); Insoluble in Water.

Pre-Purification Assessment

Before initiating purification, analyze the crude mixture via HPLC or TLC to determine the primary impurity burden. This dictates the purification strategy.

| Impurity Type | Origin | Diagnostic Characteristic | Removal Strategy |

| 3-Bromo-4-hydroxybenzonitrile | Unreacted Starting Material (Alkylation Route) | Polar, acidic phenol. Lower R_f than product. | Caustic Wash (Method A) |

| 3,5-Dibromo-4-ethoxybenzonitrile | Over-bromination (Bromination Route) | Lipophilic. Very close R_f to product. | Flash Chromatography (Method C) |

| Inorganic Salts | Base catalysts ( | Insoluble solids or aqueous soluble. | Aqueous Workup (Method A) |

| Regioisomers | Non-selective bromination | Similar polarity, distinct NMR shift. | Recrystallization (Method B) |

Strategic Workflow (Decision Logic)

The following logic gate ensures minimal yield loss while maximizing purity.

Figure 1: Purification decision tree based on impurity profiling.

Detailed Protocols

Method A: Reactive Extraction (The "Caustic Wash")

Use this method if the crude contains unreacted phenolic starting material.

Principle: The product is a neutral ether; the impurity is a phenol (

-

Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

-

Acidic Wash (Optional): If pyridine or amine bases were used, wash first with 1M HCl.

-

Caustic Wash: Wash the organic layer twice with 1M NaOH (1:1 volume ratio).

-

Observation: The aqueous layer may turn yellow/orange (phenolate salts).

-

-

Brine Wash: Wash once with saturated NaCl solution to remove trapped water.

-

Drying: Dry over anhydrous

or -

Concentration: Filter and evaporate the solvent under reduced pressure.

Method B: Recrystallization (The Scalable Solution)

Best for removing minor isomers and achieving >99% purity.

Solvent System: Ethanol (EtOH) or Ethanol/Water (9:1). Alternative: Heptane/EtOAc (if the compound is too soluble in EtOH).

-

Setup: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add Ethanol (approx. 3-5 mL/g). Heat to reflux (

).-

Note: If the solid does not dissolve completely, add more EtOH in small increments (0.5 mL/g) until a clear solution is obtained at reflux.

-

-

Hot Filtration (Critical): If insoluble particles remain (salts/dust), filter the hot solution rapidly through a pre-warmed glass frit or cotton plug.

-

Controlled Cooling:

-

Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring. Do not plunge into ice immediately; this causes precipitation (trapping impurities) rather than crystallization.

-

Once at room temperature, place in an ice bath (

) for 1 hour to maximize yield.

-

-

Collection: Filter the crystals using vacuum filtration.

-

Washing: Wash the filter cake with cold Ethanol (

). -

Drying: Dry in a vacuum oven at

for 4 hours.

Method C: Flash Chromatography

Required if "Dibromo" impurities are present or purity is <85%.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes/Ethyl Acetate.

-

Slurry Preparation: Mix silica gel with Hexanes. Pack the column.

-

Loading: Dissolve the crude in a minimum amount of DCM or Toluene and load onto the column. Avoid loading with EtOAc as it causes band broadening.

-

Elution Gradient:

-

0–5% EtOAc in Hexanes (2 CV - Column Volumes): Elutes non-polar impurities.

-

5–15% EtOAc in Hexanes (5 CV): Elutes This compound .

-

20–50% EtOAc in Hexanes: Elutes polar byproducts (phenols, etc.).

-

-

Detection: Monitor fractions via TLC (UV 254 nm). The product is UV active.

Quality Control & Validation

Verify the isolated material against these specifications.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% (Area %) |

| Identity | Distinct quartet (ethoxy | |

| Residual Solvent | GC-Headspace or NMR | < 5000 ppm (Ethanol/EtOAc) |

| Appearance | Visual Inspection | White crystalline solid (No yellowing) |

Troubleshooting

-

Problem: "Oiling Out" during Recrystallization.

-

Cause: Solution is too concentrated or cooled too fast.

-

Fix: Re-heat to reflux, add slightly more solvent (10-20% more), and add a "seed crystal" of pure product as it cools.

-

-

Problem: Low Yield (<50%).

-

Cause: Product is too soluble in the mother liquor.

-

Fix: Concentrate the mother liquor to half volume and repeat the cooling process (Second Crop). Note that the second crop usually has lower purity.

-

-

Problem: Persistent Yellow Color.

-

Cause: Trace oxidized phenols or aniline impurities.

-

Fix: Treat the hot ethanolic solution with Activated Carbon (Charcoal) for 10 minutes, then filter hot through Celite before cooling.

-

References

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Purification of Substituted Benzonitriles

-

Sigma-Aldrich (Merck). Product Specification: 3-Bromo-4-methoxybenzonitrile (Analogous). Accessed October 2023. Link

-

-

Recrystallization Solvent Selection

-

University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. Link

-

-

Kinase Inhibitor Intermediates

-

Wang, Q., et al. "Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide...". ResearchGate, 2016 . (Describes purification of the isobutoxy analog via recrystallization). Link

-

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromo-4-ethoxybenzonitrile

Welcome to the technical support center for the Buchwald-Hartwig amination of 3-Bromo-4-ethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As your Senior Application Scientist, my goal is to not only provide protocols but to also explain the fundamental principles that govern this powerful C-N bond-forming reaction, empowering you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding base selection for the amination of this compound.

Q1: Which class of base is most suitable for the amination of an electron-deficient aryl bromide like this compound?

For an electron-deficient substrate such as this compound, both strong and weak bases can be effective, but the choice depends on the specific amine coupling partner and the functional group tolerance required. Strong bases like sodium tert-butoxide (NaOtBu) generally lead to faster reaction rates.[1] However, the nitrile and ethoxy groups on your substrate might be sensitive to very harsh basic conditions, potentially leading to side reactions. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer excellent functional group tolerance and are often a good starting point for complex substrates.[2]

Q2: Can the nitrile group on my substrate interfere with the reaction?

Yes, the nitrile group can potentially influence the reaction in several ways. It is an electron-withdrawing group, which can facilitate the oxidative addition of the palladium catalyst to the aryl bromide. However, the nitrogen lone pair of the nitrile could also coordinate to the palladium center, potentially inhibiting the catalyst. Careful selection of a bulky phosphine ligand can often mitigate this issue by sterically shielding the palladium and favoring the desired catalytic cycle.

Q3: What is the primary role of the base in the Buchwald-Hartwig amination?

The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine nucleophile after it coordinates to the palladium center, forming a palladium-amido complex.[1][3] This deprotonation is a key step that precedes the reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][3]

Q4: Should I be concerned about the solubility of the base I choose?

Base solubility is a critical, and often underestimated, factor. Insoluble inorganic bases can lead to reproducibility issues, especially on a larger scale. Cesium carbonate is often favored over other carbonate bases due to its higher solubility in common organic solvents like toluene and dioxane.[2][4] If using an insoluble base, vigorous stirring is essential to ensure efficient reaction.

Troubleshooting Guide: Common Issues and Solutions

Encountering challenges is a normal part of the scientific process. This section provides a structured approach to troubleshooting common problems encountered during the Buchwald-Hartwig amination of this compound.

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions:

-

Inactive Catalyst:

-

Diagnosis: The palladium precatalyst may not have been efficiently reduced to the active Pd(0) species.

-

Solution: If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions (e.g., presence of a phosphine ligand that can act as a reductant) are suitable for in situ reduction. Consider switching to a pre-formed Pd(0) catalyst or a palladacycle precatalyst which can be activated by the base in the reaction mixture.[2]

-

-

Inappropriate Base Strength:

-

Diagnosis: The chosen base may be too weak to effectively deprotonate the amine-palladium complex, stalling the catalytic cycle.

-

Solution: If you started with a weak base like K₃PO₄ and see low conversion, consider switching to a stronger base such as NaOtBu or LHMDS, provided your substrate's functional groups are compatible.

-

-

Poor Base Solubility:

-

Diagnosis: An insoluble base may not be effectively participating in the reaction.

-

Solution: Switch to a more soluble base (e.g., Cs₂CO₃) or consider using a phase-transfer catalyst if working in a biphasic system. Ensure very efficient stirring for heterogeneous mixtures.

-

Issue 2: Formation of Side Products

Possible Side Reactions & Mitigation Strategies:

-

Hydrodehalogenation (Replacement of Bromine with Hydrogen):

-

Mechanism: This can occur via a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl group.

-

Solution: This side reaction is often exacerbated by the presence of water or other protic sources. Ensure you are using anhydrous solvents and reagents. The choice of ligand can also influence this pathway; sterically hindered biarylphosphine ligands are generally effective at minimizing hydrodehalogenation.

-

-

Ether Cleavage or Nitrile Hydrolysis:

-

Mechanism: Strong bases, especially at elevated temperatures, can potentially lead to the cleavage of the ethoxy group or hydrolysis of the nitrile.

-

Solution: If you suspect these side reactions are occurring, switch to a milder base like K₃PO₄ or Cs₂CO₃. Running the reaction at a lower temperature for a longer duration can also be beneficial.

-

In-depth Guide to Base Selection

The choice of base is a critical parameter that can significantly impact the yield and selectivity of your Buchwald-Hartwig amination. The following sections provide a more detailed look at the commonly used bases.

Base Strength and pKa Values

The strength of the base, often discussed in terms of the pKa of its conjugate acid, is a key consideration. A stronger base will more readily deprotonate the coordinated amine, which can lead to a faster reaction. However, stronger bases also have a higher propensity for promoting side reactions with sensitive functional groups.

| Base | Conjugate Acid | pKa (in THF, unless noted) | Class | Key Characteristics |

| NaOtBu | t-Butanol | ~29 | Strong | High reactivity, but can be incompatible with sensitive functional groups.[1][5] |

| LHMDS | Hexamethyldisilazane | ~29.5 | Strong | Very strong, non-nucleophilic base; useful for hindered amines.[6][7] |

| Cs₂CO₃ | Bicarbonate (HCO₃⁻) | (Varies with solvent) | Weak | Good solubility in many organic solvents, excellent functional group tolerance.[4] |

| K₃PO₄ | Biphosphate (HPO₄²⁻) | ~12.3 (in water) | Weak | Inexpensive and effective, but often requires higher temperatures or longer reaction times.[8][9] |

Note: pKa values can vary significantly depending on the solvent.

Decision Workflow for Base Selection

The following workflow can guide your choice of base for the amination of this compound.

Caption: A decision-making workflow for selecting the appropriate base.

Experimental Protocol: A Starting Point

This protocol is a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be required for your specific amine.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.

-

Addition of Reagents: Add this compound and the amine to the flask, followed by the anhydrous, degassed solvent.

-

Reaction: Stir the reaction mixture at the desired temperature (a good starting point is 80-100 °C).

-

Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The Catalytic Cycle: A Visual Guide

Understanding the mechanism of the Buchwald-Hartwig amination is key to troubleshooting and optimizing your reaction.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

-

Sodium t-Butoxide - Common Organic Chemistry. (n.d.). Retrieved February 7, 2024, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (2023, December 27). Buchwald–Hartwig amination. [Link]

-

Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 7, 2024, from [Link]

-

pka bases.cdx. (n.d.). Retrieved February 7, 2024, from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 7, 2024, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 7, 2024, from [Link]

-

Wikipedia. (2023, November 29). Sodium tert-butoxide. [Link]

-

Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?[Link]

-

ResearchGate. (2014, April 13). What is the pka of the conjugate acid of cesium carbonate?[Link]

-

Wikipedia. (2023, October 28). Lithium bis(trimethylsilyl)amide. [Link]

- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329.

- Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 7(18), 3965–3968.

- Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(4), 2743–2754.

-

Wikipedia. (2023, November 29). Caesium carbonate. [Link]

-

Reddit. (2019, March 6). pKa value of K3PO4 (as HPO4(2-)) in DMSO. [Link]

-

University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved February 7, 2024, from [Link]

-

PubChem. (n.d.). LiHMDS tetrahydrofuran. Retrieved February 7, 2024, from [Link]

-

FooDB. (2010, April 8). Showing Compound Potassium phosphate (K3PO4) (FDB013366). [Link]

-

Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

-

Common Organic Chemistry. (n.d.). Cesium Carbonate. Retrieved February 7, 2024, from [Link]

-

PubChem. (n.d.). Potassium Phosphate, Tribasic. Retrieved February 7, 2024, from [Link]

- McCann, S. D., Reichert, E. C., Arrechea, P. L., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15008–15018.

-

ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Caesium carbonate - Wikipedia [en.wikipedia.org]

- 5. Sodium t-Butoxide [commonorganicchemistry.com]

- 6. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 7. Lithium bis(trimethylsilyl)amide | 4039-32-1 [amp.chemicalbook.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Validation & Comparative

Comparative analysis of 3-Bromo-4-ethoxybenzonitrile and its analogs

Executive Summary: The Strategic Value of the "Ethoxy-Nitrile" Scaffold

In the landscape of modern medicinal chemistry, 3-Bromo-4-ethoxybenzonitrile (CAS 53312-80-4) serves as a critical "divergent intermediate."[1] Unlike its fully functionalized downstream products (such as the PDE4 inhibitor Apremilast), this compound retains a reactive bromine handle, allowing researchers to explore Structure-Activity Relationships (SAR) at the biaryl interface while maintaining the core pharmacophore of an alkoxy-benzonitrile.[1]

This guide objectively compares this compound with its methoxy, hydroxy, and chloro analogs.[1] It provides experimental protocols for its synthesis and subsequent cross-coupling, demonstrating its utility as a modular building block for generating diverse chemical libraries.[1]

Chemical Profile & Analog Comparison

The selection of a halogenated benzonitrile scaffold dictates the synthetic pathway's efficiency and the final molecule's physicochemical properties.[1] The table below contrasts this compound with its closest structural analogs.

Table 1: Physicochemical and Reactivity Comparison

| Feature | Target: this compound | Analog 1: 3-Bromo-4-methoxybenzonitrile | Analog 2: 3-Bromo-4-hydroxybenzonitrile | Analog 3: 3-Chloro-4-ethoxybenzonitrile |

| CAS Number | 53312-80-4 | 117572-79-9 | 2315-86-8 | 53312-79-1 (Generic) |

| Mol.[1] Weight | 226.07 g/mol | 212.04 g/mol | 198.02 g/mol | 181.62 g/mol |

| Melting Point | Predicted Solid (est. 50–80°C) | 121–125°C [1] | 155–159°C [2] | Liquid/Low Melt Solid |

| Electronic Effect | Moderate Donor (+I effect of Et) | Strong Donor (+M effect of Me) | H-Bond Donor/Acceptor | Weak Donor |

| Lipophilicity (LogP) | ~2.8 (High) | ~2.3 (Moderate) | ~1.6 (Low) | ~2.6 |

| Reactivity (C-X) | High (Suzuki/Buchwald active) | High (Suzuki/Buchwald active) | Low (Requires protection) | Low (Requires specialized ligands) |

| Primary Use | PDE4 Inhibitor Analogs, SAR Studies | Standard Biaryl Synthesis | Precursor Material | Cost-sensitive Agrochemicals |

Key Insight: The ethoxy group increases lipophilicity (LogP) compared to the methoxy analog, potentially improving membrane permeability in drug candidates.[1] However, the ethyl chain adds steric bulk near the reaction center, which can slightly retard cross-coupling rates compared to the methoxy variant.[1]

Synthetic Pathways & Experimental Protocols

To ensure high purity and reproducibility, we recommend synthesizing this compound via the O-alkylation of 3-bromo-4-hydroxybenzonitrile .[1] This route avoids the regioselectivity issues often encountered during the direct bromination of 4-ethoxybenzonitrile.[1]

Pathway Diagram: Synthesis and Divergence

The following diagram illustrates the synthesis of the target compound and its divergence into complex scaffolds via Suzuki coupling.[1]

Figure 1: Synthetic workflow from the commercial phenol precursor to the target ethoxy-intermediate and subsequent biaryl coupling.

Protocol A: Synthesis of this compound

Objective: Convert the phenol precursor to the ethoxy ether via Williamson Ether Synthesis.[1]

Reagents:

-

3-Bromo-4-hydroxybenzonitrile (1.0 eq)[1]

-

Ethyl Bromide (1.2 eq) or Diethyl Sulfate (1.1 eq)[1]

-

Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)[1]

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-hydroxybenzonitrile (10 mmol) in DMF (20 mL).

-

Base Addition: Add anhydrous K₂CO₃ (20 mmol) in one portion. The suspension may turn slightly yellow.[1]

-

Alkylation: Add Ethyl Bromide (12 mmol) dropwise via syringe.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (lower Rf) should disappear, replaced by the less polar ether product (higher Rf).[1]

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.[1]

-

If solid forms: Filter, wash with water, and dry under vacuum.[1]

-

If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (if necessary) yields the pure product.[1]

Self-Validation Check:

-

¹H NMR (CDCl₃): Look for the characteristic ethoxy pattern: a triplet at ~1.5 ppm (3H) and a quartet at ~4.1 ppm (2H).[1] The aromatic region should show three distinct protons (d, dd, d).[1]

Application Case Study: Suzuki-Miyaura Coupling

The primary utility of this compound is as an electrophile in cross-coupling reactions.[1] The bromine atom is activated enough for standard Pd-catalyzed conditions, despite the electron-donating ethoxy group.[1]

Protocol B: General Suzuki Coupling Method

Objective: Couple this compound with Phenylboronic acid to form a biaryl scaffold.[1]

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Boronic Acid: Phenylboronic acid (1.2 eq)[1]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)[1]

-

Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)[1]

-

Solvent: Toluene/Ethanol (4:1 ratio) or Dioxane/Water[1]

Procedure:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate and backfill with Nitrogen/Argon (3 cycles).[1]

-

Solvent Addition: Add the degassed solvent mixture and the aqueous base solution via syringe.[1]

-

Reaction: Heat the sealed vial to 80–90°C for 4–12 hours.

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.[1]

-

Analysis: The nitrile stretch (~2220 cm⁻¹) remains in the IR spectrum, while the C-Br bond is replaced by the C-C biaryl linkage.[1]

Comparative Performance Note: In parallel experiments, the Methoxy analog (3-Bromo-4-methoxybenzonitrile) typically reacts slightly faster due to lower steric hindrance around the bromine.[1] However, the Ethoxy analog is often preferred when the final drug target requires higher lipophilicity or specific hydrophobic pocket interactions [3].[1]

Safety & Handling (GHS Classification)

While specific data for the ethoxy analog is less common, it shares the hazard profile of its methoxy and hydroxy counterparts.[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood.[1][2] Avoid dust formation.[1][2] Wear nitrile gloves and safety goggles.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the nitrile (though slow) or oxidation.[1]

References

-

Sigma-Aldrich. Product Specification: 3-Bromo-4-methoxybenzonitrile.[1][3]Link[1]

-

PubChem. Compound Summary: 3-Bromo-4-hydroxybenzonitrile (CAS 2315-86-8).[1]Link[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the coupling protocol). Link[1]

-

Fisher Scientific. Safety Data Sheet: 3-Bromo-4-methoxybenzonitrile.[1]Link[1]

Sources

Spectroscopic comparison of 3-Bromo-4-ethoxybenzonitrile with similar compounds

The following guide provides an in-depth spectroscopic and technical comparison of 3-Bromo-4-ethoxybenzonitrile against its closest structural analogs. This document is designed for researchers requiring precise structural validation and synthetic planning.

Executive Summary

This compound (CAS: 5279-32-3) is a critical disubstituted benzene intermediate used in the synthesis of receptor antagonists, kinase inhibitors, and liquid crystalline materials. Its structural integrity is defined by three key functionalities: a nitrile electron-withdrawing group (EWG), an ethoxy electron-donating group (EDG), and a bromine handle for cross-coupling (e.g., Suzuki-Miyaura).

This guide compares the target compound with three specific analogs to isolate spectroscopic signatures:

-

3-Bromo-4-methoxybenzonitrile: To isolate the alkyl chain effect.

-

4-Ethoxybenzonitrile: To isolate the halogenation effect (symmetry breaking).

-

3-Bromo-4-hydroxybenzonitrile: To isolate the etherification effect.

Comparative Spectroscopic Data

Physical & Structural Overview

| Feature | Target: this compound | Comparator A: 3-Bromo-4-methoxybenzonitrile | Comparator B: 4-Ethoxybenzonitrile |

| CAS | 5279-32-3 | 117572-79-9 | 25117-74-2 |

| Formula | C₉H₈BrNO | C₈H₆BrNO | C₉H₉NO |

| MW | 226.07 g/mol | 212.04 g/mol | 147.18 g/mol |

| State | Solid (Crystalline) | Solid (Crystalline) | Solid |

| Melting Point | ~118–122 °C (Predicted) | 122–124 °C | 61–63 °C |

| Symmetry | C₁ (Asymmetric) | C₁ (Asymmetric) | C₂v (Symmetric Axis) |

¹H NMR Chemical Shift Mapping (400 MHz, CDCl₃)

The introduction of the bromine atom at the 3-position breaks the symmetry of the 4-ethoxybenzonitrile precursor, transitioning the aromatic region from a symmetric AA'BB' system to an asymmetric ABC (or ABX) system.

| Proton Environment | Target (Ethoxy-Br) | Methoxy Analog (OMe-Br) | Non-Brominated (Ethoxy-H) | Signal Interpretation |

| Ar-H (C2) | δ 7.82 (d, J=2.0 Hz) | δ 7.83 (d, J=2.0 Hz) | δ 7.57 (d, J=8.8 Hz) | H2 is deshielded by the ortho-Br and para-CN. In the non-bromo analog, this is part of the AA'BB' doublet. |

| Ar-H (C6) | δ 7.55 (dd, J=8.5, 2.0 Hz) | δ 7.58 (dd, J=8.5, 2.0 Hz) | δ 7.57 (d, J=8.8 Hz) | H6 shows meta coupling to H2 and ortho coupling to H5. |

| Ar-H (C5) | δ 6.92 (d, J=8.5 Hz) | δ 6.96 (d, J=8.5 Hz) | δ 6.93 (d, J=8.8 Hz) | H5 is shielded by the ortho-alkoxy group. The shift is largely unaffected by the meta-bromine. |

| Alkoxy (-O-CH₂-) | δ 4.16 (q, J=7.0 Hz) | δ 3.96 (s) | δ 4.10 (q, J=7.0 Hz) | The diagnostic quartet of the ethoxy group vs. the singlet of the methoxy. |

| Alkoxy (-CH₃) | δ 1.49 (t, J=7.0 Hz) | N/A | δ 1.44 (t, J=7.0 Hz) | Terminal methyl triplet. |

*Note: In 4-ethoxybenzonitrile, H2 and H6 are chemically equivalent due to symmetry.

Infrared (IR) Spectroscopy Signatures

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Note |

| Nitrile (C≡N) | 2225 – 2235 (s) | Sharp, distinct band. Unaffected by alkoxy chain length but intensity increases with EWG strength. |

| Ether (C-O-C) | 1260 (asym), 1040 (sym) | Strong bands. The ethoxy analog typically shows a slightly broader aliphatic C-H stretch region (2980–2850 cm⁻¹) compared to methoxy. |

| Aromatic C-H | 3050 – 3100 (w) | Weak stretches above 3000 cm⁻¹. |

| Aryl Bromide (C-Br) | 600 – 700 (m) | Fingerprint region. Distinguishes from non-halogenated precursors. |

Structural Logic & Symmetry Breaking

The following diagram illustrates the transition from the symmetric precursor to the asymmetric target, highlighting the spectroscopic consequences.

Caption: Transition from symmetric AA'BB' NMR pattern to asymmetric ABC pattern upon bromination.

Experimental Protocols

These protocols are synthesized from standard methodologies for aryl ether synthesis and halogenation.

Protocol A: Synthesis via Alkylation (Recommended)

Best for generating the ethoxy derivative from the commercially available phenol.

Reagents: 3-Bromo-4-hydroxybenzonitrile (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

-

Dissolution: Charge a round-bottom flask with 3-Bromo-4-hydroxybenzonitrile (1.98 g, 10 mmol) and anhydrous DMF (20 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (2.76 g, 20 mmol) in one portion. Stir at room temperature for 15 minutes. The suspension may turn yellow (phenoxide formation).

-

Alkylation: Add Ethyl Iodide (1.2 mL, 15 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (lower Rf) should disappear.

-

Workup: Pour the mixture into ice-cold water (100 mL). The product usually precipitates as a white solid.

-

If solid forms: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Sample Preparation for NMR

Self-validating step to ensure artifact-free spectra.

-

Solvent Choice: Use CDCl₃ (Chloroform-d) as the primary solvent. It provides excellent solubility for this lipophilic compound.

-

Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of CDCl₃.

-

Check: Solution must be clear. Turbidity indicates inorganic salts (K₂CO₃ residue) requiring filtration.

-

-

Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.

-

Acquisition:

-

1H: 16 scans, 2s relaxation delay.

-

13C: 512 scans minimum (nitrile carbon at ~119 ppm has long relaxation times and low NOE; ensure sufficient delay or scans).

-

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library & Infrared Spectra for Benzonitrile Derivatives. NIST Standard Reference Database. Available at: [Link]

-

Organic Syntheses. Bromination of Activated Aromatic Rings. Org.[1][2][3] Synth. 1928, 8,[4] 19. Available at: [Link]

-

PubChem Database. 3-Bromo-4-hydroxybenzonitrile (CID 75341) and 4-Methoxybenzonitrile (CID 75460). National Center for Biotechnology Information. Available at: [Link]

Sources

Strategic Alternatives to 3-Bromo-4-ethoxybenzonitrile in Organic Synthesis

The following guide provides a strategic analysis of alternatives to 3-Bromo-4-ethoxybenzonitrile , a critical building block in the synthesis of PDE4 inhibitors (e.g., Apremilast analogs) and other bioactive aryl nitriles.

Executive Summary & Decision Framework

This compound (CAS: 5279-32-3) is a "privileged scaffold" in medicinal chemistry, offering a precise balance of electronic activation (ethoxy group) and electrophilic potential (bromo group) for palladium-catalyzed cross-couplings. However, its high cost and occasional supply chain volatility necessitate robust alternatives.

This guide evaluates three distinct strategic alternatives:

-

The "Assembly" Route: Synthesizing the scaffold from commodity phenols (Cost-driven).

-

The "Direct Functionalization" Route: Late-stage bromination of the ether (Speed-driven).

-

The "Surrogate" Reagent: Substituting with the Chloro-analog (Process-driven).

Decision Matrix: Selecting the Right Alternative

Figure 1: Strategic decision tree for selecting the optimal reagent pathway.

Comparative Analysis of Alternatives

The following table contrasts the benchmark reagent with its three primary alternatives based on cost, reactivity, and atom economy.

| Feature | Benchmark (this compound) | Alt 1: Assembly Route (From 4-Hydroxybenzonitrile) | Alt 2: Direct Bromination (From 4-Ethoxybenzonitrile) | Alt 3: Chloro-Surrogate (3-Chloro-4-ethoxybenzonitrile) |

| Starting Material | N/A (Commercial) | 4-Hydroxybenzonitrile | 4-Ethoxybenzonitrile | 3-Chloro-4-ethoxybenzonitrile |

| Cost Index | High ( | Low ($) | Medium ( | Low-Medium ( |

| Step Count | 0 (Ready to use) | 2 (Bromination + Alkylation) | 1 (Bromination) | 0 (Ready to use) |

| Reactivity (Pd) | High (Standard Ligands) | N/A (Precursor) | N/A (Precursor) | Moderate (Requires SPhos/XPhos) |

| Key Risk | Supply Chain Volatility | Over-bromination (Di-bromo impurity) | Regioselectivity (Minor isomers) | Incomplete Conversion (Sluggish) |

Technical Deep Dive & Protocols

Alternative 1: The "Assembly" Route (Recommended for Scale)

This route mimics the industrial synthesis of the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) but arrests the reaction at the mono-bromo stage. It is the most cost-effective method because 4-hydroxybenzonitrile is a bulk commodity.

Mechanism: The hydroxyl group strongly activates the ortho positions (3 and 5). The nitrile group deactivates the ring but directs meta (which reinforces the ortho direction of the OH). Careful stoichiometry is required to prevent the formation of the 3,5-dibromo byproduct.

Protocol:

-

Monobromination:

-

Dissolve 4-hydroxybenzonitrile (1.0 eq) in Glacial Acetic Acid.

-

Add Bromine (Br₂) (1.05 eq) dropwise at 0–5°C. Crucial: Low temperature prevents di-bromination.

-

Stir for 2 hours at RT. Pour into ice water. Filter the white precipitate.

-

Purification: Recrystallize from Ethanol/Water to remove trace 3,5-dibromo impurities.

-

-

O-Alkylation:

-

Dissolve the intermediate (3-bromo-4-hydroxybenzonitrile) in DMF or Acetone.

-

Add K₂CO₃ (1.5 eq) and Ethyl Iodide (1.2 eq).

-

Reflux (60°C for Acetone, 80°C for DMF) for 4 hours.

-

Workup: Aqueous extraction yields this compound in >90% yield.

-

Alternative 2: The "Direct Functionalization" Route (Recommended for Speed)

If you already possess 4-ethoxybenzonitrile, direct bromination is faster. The ethoxy group is a weaker activator than free hydroxyl, but sufficient to direct bromine to the ortho position.

Protocol:

-

Reagents: 4-Ethoxybenzonitrile (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), p-Toluenesulfonic acid (pTsOH) (0.1 eq, catalyst).

-

Solvent: Acetonitrile (MeCN).[1]

-

Procedure:

-

Dissolve substrate in MeCN.

-

Add NBS in portions at room temperature.

-

Stir for 12 hours. The pTsOH catalyzes the generation of the active brominating species.

-

Note: This route avoids handling liquid bromine but may require column chromatography to separate regiochemical isomers if the temperature is not controlled.

-

Alternative 3: The "Chloro-Surrogate" (Reagent Substitution)

3-Chloro-4-ethoxybenzonitrile is often cheaper than the bromo-analog. However, the C-Cl bond is stronger (Bond Dissociation Energy: ~96 kcal/mol) than the C-Br bond (~81 kcal/mol), making oxidative addition the rate-limiting step in Pd-catalyzed couplings.

Optimization for Chloro-Coupling:

-

Standard Catalyst: Pd(PPh₃)₄ will likely fail or proceed slowly.

-

Required System: Use Pd(OAc)₂ with electron-rich, bulky phosphine ligands.

-

Ligands:SPhos , XPhos , or DavePhos .

-

Base: K₃PO₄ or Cs₂CO₃ (stronger bases help).

-

Solvent: Dioxane or Toluene at elevated temperatures (100°C+).

-

Visualizing the Synthetic Pathways

The following diagram illustrates the chemical connectivity between the alternatives and the target molecule.

Figure 2: Synthetic pathways and reagent relationships.

References

-

Synthesis of Brominated Hydroxybenzonitriles

-

Process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile. US Patent 8,957,239 B2. (Describes conditions for bromination of 4-hydroxybenzonitrile; modifying stoichiometry yields the mono-bromo product). Link

-

-

Regioselectivity in Alkoxybenzene Bromination

-

Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes. Royal Society of Chemistry, 2021. (Mechanistic insight into ortho-activation by ethoxy groups). Link

-

-

Suzuki Coupling of Chloroarenes

-

PDE4 Inhibitor Scaffolds

Sources

The Bromo Advantage: A Comparative Guide to 3-Bromo-4-ethoxybenzonitrile and its Chloro-Analog as Synthetic Intermediates

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall project success. Halogenated benzonitriles are a versatile class of intermediates, prized for their utility in a range of cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth technical comparison of two such intermediates: 3-Bromo-4-ethoxybenzonitrile and its chloro-analog, 3-Chloro-4-ethoxybenzonitrile. Through an analysis of their fundamental reactivity, supported by comparative experimental data and practical considerations, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Key Physicochemical and Reactivity Differences

A foundational understanding of the physicochemical properties of these two intermediates is essential. The subtle difference in the halogen substituent gives rise to notable distinctions in their behavior in chemical reactions.

| Property | This compound | 3-Chloro-4-ethoxybenzonitrile |

| Molecular Formula | C₉H₈BrNO | C₉H₈ClNO |

| Molecular Weight | 226.07 g/mol | 181.62 g/mol |

| General Reactivity | Higher reactivity in cross-coupling | Lower reactivity in cross-coupling |

| Bond Dissociation Energy (C-X) | Lower | Higher |

| Cost & Availability | Generally higher cost | Generally lower cost |

The Decisive Factor: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary application of these intermediates lies in their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions. In these transformations, the C-X (Carbon-Halogen) bond is the site of reaction, and its reactivity is paramount.

The Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The generally accepted trend in reactivity for aryl halides in this reaction is I > Br > Cl > F. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and more readily undergoing oxidative addition to the palladium catalyst than the C-Cl bond.[1]

Table 1: Comparative Yields in a Suzuki-Miyaura Cross-Coupling Reaction [1]

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | 92 |

| Aryl Chloride | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 65 |

This data is representative of the general trend observed for aryl bromides versus aryl chlorides in Suzuki-Miyaura reactions.

The significantly higher yield and shorter reaction time for the aryl bromide underscore its enhanced reactivity. This allows for milder reaction conditions and potentially lower catalyst loadings, which can be advantageous in terms of cost and sustainability on a larger scale.

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The Buchwald-Hartwig Amination